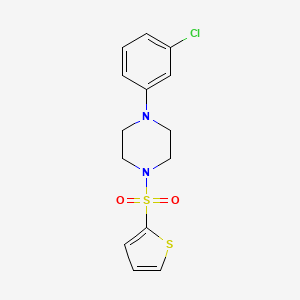

1-(3-Chloro-phenyl)-4-(thiophene-2-sulfonyl)-piperazine

Description

1-(3-Chlorophenyl)-4-(thiophene-2-sulfonyl)-piperazine is a piperazine derivative featuring a 3-chlorophenyl group at the 1-position and a thiophene-2-sulfonyl moiety at the 4-position. Piperazine-based compounds are widely explored in medicinal chemistry due to their versatility in modulating physicochemical properties, such as solubility and bioavailability, through strategic substitution .

Properties

IUPAC Name |

1-(3-chlorophenyl)-4-thiophen-2-ylsulfonylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2O2S2/c15-12-3-1-4-13(11-12)16-6-8-17(9-7-16)21(18,19)14-5-2-10-20-14/h1-5,10-11H,6-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLFYWSUZTBYMEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-phenyl)-4-(thiophene-2-sulfonyl)-piperazine typically involves the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

Substitution with 3-Chlorophenyl Group: The piperazine ring is then reacted with 3-chlorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the 3-chlorophenyl group.

Introduction of Thiophene-2-sulfonyl Group: The final step involves the reaction of the intermediate with thiophene-2-sulfonyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-phenyl)-4-(thiophene-2-sulfonyl)-piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Potential use as a pharmacological agent, particularly in the development of new drugs.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-phenyl)-4-(thiophene-2-sulfonyl)-piperazine depends on its specific interactions with biological targets. It may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations:

- Sulfonyl vs. Benzoyl Groups : Compounds with sulfonyl substituents (e.g., thiophene-2-sulfonyl or phenylsulfonyl) exhibit enzyme inhibition (e.g., BACE1) , while benzoyl derivatives (e.g., 5a) show potent cytotoxicity, suggesting substituent-dependent mechanisms .

- Chlorophenyl Positioning : The 3-chlorophenyl group in the target compound contrasts with 4-chlorobenzhydryl in 5a. The latter’s bulky benzhydryl group enhances cytotoxicity, possibly by improving membrane permeability .

- Thiophene vs.

Cytotoxicity:

- Compound 5a: Demonstrated broad-spectrum cytotoxicity against liver (HUH7, IC₅₀: 2.1 μM), breast (MCF7, IC₅₀: 3.4 μM), and colon (HCT-116, IC₅₀: 8.7 μM) cancer lines.

- Target Compound: No direct data, but sulfonyl-piperazines like 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole (8) show enzyme inhibition rather than cytotoxicity, indicating substituent-driven divergence .

Antimicrobial Activity:

- Cinnamyl-Piperazine Derivatives : Compounds with methoxyphenyl or chlorophenyl groups (e.g., derivatives 2 and 8) exhibited Gram-positive and Gram-negative antibacterial activity (MIC: 4–16 μg/mL) .

- Piperazine-Based Antifungals: 1-(4-Methoxyphenyl)-4-(3-phenoxy-2-hydroxypropyl)-piperazine (1c) inhibited Candida albicans hyphae formation, while commercial piperazines lacked efficacy even at 400 μM .

Enzyme Inhibition:

- BACE1 Inhibitors : Indole-piperazine hybrids (e.g., compound 8) achieved IC₅₀ values of ~20 mM, with sulfonyl groups critical for binding . The target compound’s thiophene-sulfonyl group may similarly target proteases or kinases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.